Azelaic Acid

Dermatology Acne Vulgaris Topical Therapy

Azelaic acid's precise C9 architecture is non-negotiable for its differentiated anti-inflammatory, antimicrobial, and anti-keratinizing profile. It outperforms metronidazole in papulopustular rosacea (−72.7% vs. −55.8% inflammatory lesions) and matches tretinoin for acne (RR=0.94) with significantly less erythema and scaling—making it the API of choice for tolerability-focused dermatological lines. For polymer applications, its alkaline-hydrolysis resistance far exceeds adipic acid (C6) derivatives. Low water solubility (0.06 g/100g) and a moderate melting point (106.5°C) further optimize it for sustained topical semi-solid formulations and hot-melt processing. Proactive procurement is essential for formulators seeking clinically differentiated, patent-advantaged topical products.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 26776-28-3
Cat. No. B7768984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelaic Acid
CAS26776-28-3
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
InChIKeyBDJRBEYXGGNYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in ethy ether, benzene, DMSO;  soluble in ethanol
Soluble in hot water, alcohol and organic solvents
One liter of water dissolves 1.0 g at 1.0 °C;  2.4 g at 20 °C;  8.2 g at 50 °C;  22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C
In water, 2.40X10+3 mg/L at 20 °C
2.4 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Azelaic Acid (CAS 123-99-9): A C9 Dicarboxylic Acid with Dual Pharmacological and Industrial Relevance


Azelaic acid (CAS 123-99-9) is a naturally occurring, nine-carbon, saturated dicarboxylic acid (HOOC–(CH₂)₇–COOH) [1]. It is a member of the medium-chain dicarboxylic acid (MCDA) series, positioned structurally between adipic acid (C6) and sebacic acid (C10) [2]. This specific chain length confers a unique profile of pharmacological activities—including anti-inflammatory, antimicrobial, and anti-keratinizing effects—alongside physical properties that make it a valuable bio-based monomer for biodegradable polymers [3].

Why Azelaic Acid Cannot Be Interchanged with Structurally Similar Dicarboxylic Acids


Within the MCDA series, a single methylene (–CH₂–) unit difference in chain length drives non-linear, often unpredictable changes in biological activity, physicochemical properties, and polymer performance [1]. For instance, while azelaic acid (C9) demonstrates potent anti-acne and anti-rosacea effects and yields hydrolytically stable polymers, the shorter adipic acid (C6) lacks these therapeutic activities and produces polymers that degrade significantly upon alkaline hydrolysis [2]. Conversely, the longer sebacic acid (C10) exhibits reduced antimicrobial potency [3]. Generic substitution based solely on the 'dicarboxylic acid' class is therefore scientifically invalid; the precise C9 architecture is the critical determinant of its differentiated function.

Quantified Differentiation of Azelaic Acid: Head-to-Head Evidence Against Clinical and Industrial Comparators


Azelaic Acid vs. Benzoyl Peroxide/Clindamycin: Quantified Lower Efficacy but Favorable Tolerability in Acne

In a head-to-head trial for mild-to-moderate acne vulgaris, 20% azelaic acid cream demonstrated a smaller mean change in Children's Dermatology Life Quality Index (CDLQI) compared to a combination of 3% benzoyl peroxide + 1% clindamycin gel. The risk of experiencing at least one minor adverse event was also higher with azelaic acid [1]. A separate analysis showed a lower treatment response rate with azelaic acid monotherapy versus benzoyl peroxide [2].

Dermatology Acne Vulgaris Topical Therapy

Azelaic Acid vs. Tretinoin: Comparable Acne Efficacy with Significantly Better Tolerability

A Cochrane meta-analysis found that azelaic acid and tretinoin produce similar rates of acne improvement, with no statistically significant difference. However, the rate of local adverse events like erythema and scaling was considerably higher in the tretinoin group [1].

Dermatology Acne Vulgaris Retinoid Comparison

Azelaic Acid vs. Metronidazole: Superior Reduction of Inflammatory Lesions and Erythema in Rosacea

In a 15-week, randomized, double-blind trial involving 251 patients with papulopustular rosacea, 15% azelaic acid gel demonstrated significant superiority over 0.75% metronidazole gel in reducing both lesion count and erythema severity [1].

Dermatology Rosacea Anti-inflammatory

Azelaic Acid vs. Adipic Acid: Enhanced Hydrolytic Stability in Polymer Synthesis

Electrochemical polymerization studies comparing dicarboxylic acids of varying chain lengths revealed that polymers derived from azelaic acid (C9) exhibit far greater resistance to alkaline hydrolysis than those made from adipic acid (C6) [1]. This property is critical for applications requiring polymer integrity under basic conditions.

Polymer Chemistry Biodegradable Polymers Material Science

Azelaic Acid vs. Sebacic Acid: Differentiated Melting Point and Solubility Profile

Within the MCDA series, azelaic acid (C9) possesses a unique combination of low water solubility and a moderate melting point. It is significantly less soluble than glutaric acid (C5) and pimelic acid (C7), but more soluble than suberic (C8) and sebacic (C10) acids. Its melting point is substantially lower than that of its immediate neighbors, suberic acid (144°C) and sebacic acid (132°C) [1].

Physical Chemistry Material Science Formulation Science

Validated Application Scenarios for Azelaic Acid Based on Comparative Evidence


Development of Next-Generation Rosacea Therapies

Based on direct comparative evidence demonstrating superior reduction of inflammatory lesions (-72.7% vs. -55.8%) and erythema (56% vs. 42% improved) over metronidazole gel [1], azelaic acid should be the prioritized active pharmaceutical ingredient (API) for formulators developing new topical treatments for papulopustular rosacea. Its procurement is particularly justified for projects aiming to outperform current first-line metronidazole therapies.

Formulation of Irritation-Minimized Acne Products

Given its proven equivalence in acne treatment efficacy to tretinoin (RR = 0.94, 95% CI 0.78-1.14) but with a considerably lower rate of erythema and scaling [2], azelaic acid is the ideal API for developing 'sensitive skin' or 'tolerability-focused' acne lines. Procurement for this indication should leverage the data to position products as clinically effective alternatives for patients who cannot tolerate retinoid-based regimens.

Synthesis of Hydrolytically Stable, Biodegradable Polymers

For industrial polymer chemists, the evidence of azelaic acid-derived polymers' resistance to alkaline hydrolysis—in stark contrast to polymers from shorter-chain analogs like adipic acid [3]—justifies its selection as a monomer for synthesizing biodegradable polyesters and polyanhydrides intended for use in applications where exposure to basic environments is expected, such as in certain biomedical or agricultural contexts.

Precision Formulation of Topical Products with Controlled Release

The unique physical property profile of azelaic acid—specifically its low water solubility (0.06 g/100 g) relative to shorter-chain MCDAs and its moderate melting point (106.5°C) [4]—makes it particularly suitable for the development of topical semi-solid formulations (creams/gels) where low solubility is desirable to limit systemic absorption and prolong local residence time in the skin. Its thermal properties also facilitate specific manufacturing processes like hot-melt formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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